molecular formula C7H12N2OS B065587 3-(2-Thioxopyrrolidin-1-yl)propanamide CAS No. 175025-80-6

3-(2-Thioxopyrrolidin-1-yl)propanamide

Cat. No. B065587
M. Wt: 172.25 g/mol
InChI Key: IHDKILIDFWMWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thioxopyrrolidin-1-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiohydantoin derivatives and is also known as thioxopropanamide. It has been found to exhibit interesting biological and pharmacological properties, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propanamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms.

Biochemical And Physiological Effects

Studies have shown that 3-(2-Thioxopyrrolidin-1-yl)propanamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-(2-Thioxopyrrolidin-1-yl)propanamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of assays and tests. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-(2-Thioxopyrrolidin-1-yl)propanamide. One potential area of research is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another area of research is the study of the compound's mechanism of action and its potential use in other scientific fields such as agriculture and environmental science.
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propanamide is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to exhibit multiple biological activities makes it a versatile compound that can be used in a variety of assays and tests. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propanamide involves the reaction of 3-chloro-2-hydroxypropyl sulfonate with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting thiohydantoin is then treated with acetic anhydride to obtain the final product. This method has been reported to yield the compound in good yields and purity.

Scientific Research Applications

3-(2-Thioxopyrrolidin-1-yl)propanamide has been extensively studied for its potential use in various scientific fields. One of the major applications of this compound is in the development of new drugs. It has been found to exhibit antitumor, antimicrobial, and antifungal activities, making it a promising candidate for the development of new drugs for the treatment of cancer and infectious diseases.

properties

CAS RN

175025-80-6

Product Name

3-(2-Thioxopyrrolidin-1-yl)propanamide

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-(2-sulfanylidenepyrrolidin-1-yl)propanamide

InChI

InChI=1S/C7H12N2OS/c8-6(10)3-5-9-4-1-2-7(9)11/h1-5H2,(H2,8,10)

InChI Key

IHDKILIDFWMWKM-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1)CCC(=O)N

Canonical SMILES

C1CC(=S)N(C1)CCC(=O)N

synonyms

1-Pyrrolidinepropanamide, 2-thioxo-

Origin of Product

United States

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